Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate (EATFPC) is a synthetic compound that is used in scientific research for a variety of applications. It has been used in studies related to in vivo and in vitro experiments, as well as for its biological activity, biochemical and physiological effects, and pharmacodynamics.
Scientific Research Applications
Synthesis and Characterization
Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound similar to Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate, has been synthesized and characterized. This involved various methods like FT-IR, thermogravimetric analysis, and X-ray diffraction, highlighting its potential for diverse applications in material science and pharmaceuticals (Sapnakumari et al., 2014).
Chemical Reactions and Synthesis
A related compound, ethyl 2-aminothiophene-3carboxylate, was used in synthesizing various substituted thieno pyrimidines, demonstrating the versatility of thiophene derivatives in chemical synthesis. This process involved reactions with different chemical reagents, showcasing the compound's utility in producing biologically active molecules (More et al., 2013).
Biological Activities
The pharmacological significance of thiophene derivatives, closely related to Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate, is notable. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This highlights their potential in drug discovery and development (Prasad et al., 2017).
Material Science Applications
Thiophene derivatives are also significant in material science. They are used in applications like thin-film transistors, organic light-emitting transistors, chemical sensors, and solar cells. This broad utilization underscores the compound's versatility beyond pharmaceutical applications (Nagaraju et al., 2018).
properties
IUPAC Name |
ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGLKBOUIONOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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